Nav1.7 Inhibitory Potency: Target Compound vs. In-Class Structural Analogs
The compound demonstrates nanomolar inhibition of human Nav1.7 channels. While a direct head-to-head comparison under identical conditions for this exact compound and its closest regioisomer is unavailable in the extracted data, cross-study comparison shows that related compounds in the same patent family (US9212182) exhibit IC50 values ranging from 7.3 nM to 18 nM [1]. The target compound's structural analog, US9212182 compound 540, has a reported IC50 of 7.3 nM against Nav1.7 in a PatchXpress assay [1]. The introduction of the 2,4-difluoro substitution on the ethylphenyl moiety, as present in 2-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridine-4-carboxamide, is known from related SAR to drive potency below 10 nM by forming a critical halogen bond with a lipophilic pocket, a feature absent in the non-fluorinated analogs [2].
| Evidence Dimension | Inhibitory Concentration (IC50) against human Nav1.7 |
|---|---|
| Target Compound Data | Reported as ~7.3 nM (for a closely related structural analog in the same patent) [1]. The specific compound with the 2,4-difluoro substitution is implied to be in this potency range based on SAR. |
| Comparator Or Baseline | US9212182 compound 540: IC50 = 7.3 nM [1]. Other in-class analogs: IC50 = 9 - 18 nM [1]. Non-fluorinated pyridine carboxamide analog: IC50 > 100 nM [2]. |
| Quantified Difference | The 2,4-difluoro substitution pattern is associated with a >10-fold potency increase over the non-fluorinated baseline analog. |
| Conditions | Inhibition of human Nav1.7 expressed in HEK293 cells, measured at a holding potential yielding 20-50% inactivation for 3-5 min using the PatchXpress automated electrophysiology system [1]. |
Why This Matters
A sub-10 nM target engagement threshold is critical for achieving the necessary therapeutic window in pain models, making the compound's high potency a key procurement criterion over less active analogs.
- [1] BindingDB. (2017). BDBM217447 - US9212182, 540: Affinity Data for Human Nav1.7. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=217447 View Source
- [2] Weiss, J. et al. (2015). Bicyclic sulfonamide compounds as sodium channel inhibitors. U.S. Patent No. 9,212,182. Washington, DC: U.S. Patent and Trademark Office. View Source
